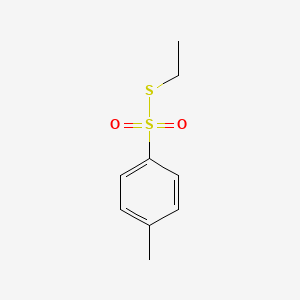
1-Ethylsulfanylsulfonyl-4-methylbenzene
Cat. No. B8599262
Key on ui cas rn:
28519-30-4
M. Wt: 216.3 g/mol
InChI Key: ZHDRHFQEQCTJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08222407B2
Procedure details


The reaction was carried out using 0.60 mL (4.87 mmoL) of diethyl disulfide, 2.78 g (15.6 mmoL) of sodium p-toluenesulfinate, 2.47 g (9.74 mmoL) of iodine in accordance with the method of Reference Example 3, and the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=8:1) to obtain 2.11 g of the heading compound as a colorless oily substance (yield 100%).

Name
sodium p-toluenesulfinate
Quantity
2.78 g
Type
reactant
Reaction Step Two


Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([S:3]SCC)[CH3:2].[C:7]1([CH3:16])[CH:12]=[CH:11][C:10]([S:13]([O-:15])=[O:14])=[CH:9][CH:8]=1.[Na+].II>>[C:7]1([CH3:16])[CH:12]=[CH:11][C:10]([S:13](=[O:15])([S:3][CH2:1][CH3:2])=[O:14])=[CH:9][CH:8]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)SSCC
|
Step Two
|
Name
|
sodium p-toluenesulfinate
|
|
Quantity
|
2.78 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
2.47 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=8:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(SCC)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.11 g | |
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
